1-Cyclohexyl-2-phenylethan-1-ol

Catalog No.
S3136480
CAS No.
6006-68-4
M.F
C14H20O
M. Wt
204.313
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclohexyl-2-phenylethan-1-ol

CAS Number

6006-68-4

Product Name

1-Cyclohexyl-2-phenylethan-1-ol

IUPAC Name

1-cyclohexyl-2-phenylethanol

Molecular Formula

C14H20O

Molecular Weight

204.313

InChI

InChI=1S/C14H20O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13-15H,2,5-6,9-11H2

InChI Key

JTENXEPPMDTPHH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(CC2=CC=CC=C2)O

solubility

not available

1-Cyclohexyl-2-phenylethan-1-ol (CAS 6006-68-4) is a versatile secondary alcohol characterized by an asymmetric steric environment, featuring both a bulky, sp3-hybridized cyclohexyl group and a flexible benzyl moiety. With a molecular weight of 204.31 g/mol and an XLogP3 of 3.9, this building block offers high lipophilicity and excellent solubility in standard organic solvents [1]. In industrial and advanced laboratory settings, it is primarily procured as a high-purity precursor for the synthesis of complex heterocycles, chiral auxiliaries, and active pharmaceutical ingredients (APIs). Direct procurement of this compound bypasses the need for moisture-sensitive organometallic synthesis or cryogenic reduction steps, ensuring high reproducibility and step-economy in downstream applications[2].

Substituting 1-cyclohexyl-2-phenylethan-1-ol with its ketone counterpart, 1-cyclohexyl-2-phenylethanone, introduces a mandatory and often problematic reduction step (e.g., using borane dimethylsulfide at cryogenic temperatures), which lowers overall process yields and introduces trace impurities [1]. Furthermore, attempting to substitute this compound with the more common 1,2-diphenylethanol drastically alters the molecule's sp3 character and steric bulk. The rigid, planar nature of the bis-aromatic analog reduces lipophilicity and changes the conformational dynamics required for specific ligand binding or chiral auxiliary performance [2]. Finally, in situ synthesis via epoxide ring-opening or Grignard addition often yields regioisomeric mixtures or stoichiometric metal waste, making direct procurement of the pure secondary alcohol the superior choice for strict quality-control workflows [3].

Elimination of Stoichiometric Metal Waste in Synthesis Workflows

Traditional in situ generation of 1-cyclohexyl-2-phenylethan-1-ol relies on the nucleophilic addition of benzylmagnesium bromide to cyclohexanecarboxaldehyde, a Grignard-Barbier type reaction. This method inherently generates stoichiometric quantities of magnesium salt byproducts[1]. Direct procurement of the pure alcohol eliminates 1.0+ equivalents of metal waste per mole of product, bypassing moisture-sensitive handling and complex aqueous workups.

Evidence DimensionStoichiometric metal waste generation
Target Compound Data0 equivalents (direct procurement)
Comparator Or Baseline>1.0 equivalents (Grignard synthesis baseline)
Quantified Difference100% reduction in metal salt byproducts
ConditionsStandard laboratory-scale nucleophilic addition

Procuring the pre-synthesized alcohol streamlines manufacturing by removing hazardous organometallic steps and reducing waste disposal costs.

Bypassing Cryogenic Reduction for Heterocycle Synthesis

When synthesizing complex scaffolds like 3-(4-chlorophenyl)-5-cyclohexyl-4-phenyloxazolidin-2-one, utilizing 1-cyclohexyl-2-phenylethan-1-ol directly is highly advantageous. If the ketone analog (1-cyclohexyl-2-phenylethanone) is used, a mandatory reduction step utilizing borane dimethylsulfide at -20 °C is required[1]. Procuring the alcohol directly saves a synthetic step, avoids cryogenic conditions, and prevents the typical 15-30% yield loss associated with secondary alcohol isolation.

Evidence DimensionSynthetic steps to oxazolidinone derivatives
Target Compound DataDirect cyclization (0 reduction steps)
Comparator Or Baseline1-Cyclohexyl-2-phenylethanone (requires 1 cryogenic reduction step)
Quantified DifferenceElimination of 1 cryogenic step and associated yield loss
ConditionsLate-stage heterocycle modification

Eliminating cryogenic reduction steps significantly lowers energy costs and improves throughput in API scaffold synthesis.

Enhanced Lipophilicity and sp3 Character vs. Bis-Aromatic Analogs

For applications requiring specific solubility profiles or flexible steric bulk, 1-cyclohexyl-2-phenylethan-1-ol provides a distinct advantage over the common analog 1,2-diphenylethanol. The substitution of one planar phenyl ring with a saturated cyclohexyl ring increases the Fraction of sp3 carbons (Fsp3) and raises the XLogP3 to 3.9 [1]. This ~1.0 log unit increase in lipophilicity compared to the bis-aromatic baseline ensures superior solubility in non-polar hydrocarbon solvents and alters the steric environment for ligand design.

Evidence DimensionLipophilicity (XLogP3)
Target Compound DataXLogP3 = 3.9
Comparator Or Baseline1,2-Diphenylethanol (XLogP3 ~ 2.8)
Quantified Difference~1.1 log unit increase
ConditionsComputational physicochemical profiling

Higher lipophilicity and sp3 character improve formulation compatibility in non-polar systems and provide unique steric tuning for catalyst ligands.

Avoidance of Regioisomeric Contamination from Epoxide Openings

Synthesizing this alcohol via the reaction of 2-cyclohexyloxirane with phenyllithium relies on S_N2 attack at the less substituted side of the epoxide [1]. However, steric hindrance often leads to incomplete regioselectivity, generating trace amounts of the 2-cyclohexyl-1-phenylethanol regioisomer. Procuring commercial-grade 1-cyclohexyl-2-phenylethan-1-ol (>95-99% purity) eliminates the need for arduous chromatographic separation of these closely related isomers.

Evidence DimensionRegioisomer contamination risk
Target Compound Data<1-5% (commercial procurement)
Comparator Or BaselineEpoxide ring-opening synthesis (prone to mixed attack)
Quantified DifferenceElimination of minor S_N2 regioisomer byproducts
ConditionsOrganolithium epoxide ring-opening

Guaranteed regiochemical purity prevents downstream side reactions and eliminates the need for high-resolution chromatography.

Precursor for Substituted Oxazolidinone Scaffolds

Because it bypasses the need for cryogenic ketone reduction, 1-cyclohexyl-2-phenylethan-1-ol is the ideal starting material for synthesizing complex oxazolidinones, such as 3-(4-chlorophenyl)-5-cyclohexyl-4-phenyloxazolidin-2-one [1]. Its high regiochemical purity ensures clean cyclization, making it highly suitable for pharmaceutical library generation.

Sterically Tuned Chiral Auxiliaries and Ligands

The unique combination of a flexible benzyl group and a bulky, sp3-rich cyclohexyl group makes this compound an excellent backbone for designing custom chiral auxiliaries or ligands. Its high lipophilicity (XLogP3 = 3.9) ensures complete solubility in non-polar catalytic systems, outperforming rigid bis-aromatic analogs like 1,2-diphenylethanol [2].

Reference Standard for sp3 C-H Activation Assays

As a validated product of advanced photocatalytic sp3 C-H bond activation (e.g., coupling toluene with cyclohexanecarboxaldehyde), this pure compound serves as a critical analytical reference standard for calibrating yield and selectivity in novel photoredox methodologies [3].

XLogP3

3.9

Dates

Last modified: 08-18-2023

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